molecular formula C20H21NO3 B2364914 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 640254-42-8

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2364914
CAS No.: 640254-42-8
M. Wt: 323.392
InChI Key: KLYGGICTPJGYNE-UHFFFAOYSA-N
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Description

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound, in particular, has a unique structure that combines an indole core with a methoxyphenoxypropyl group, making it a subject of interest in scientific research.

Properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-15-17(14-22)16-8-3-4-9-18(16)21(15)12-7-13-24-20-11-6-5-10-19(20)23-2/h3-6,8-11,14H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYGGICTPJGYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCCOC3=CC=CC=C3OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), followed by further functionalization steps to introduce the methoxyphenoxypropyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be scaled up to ensure the compound’s purity meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carboxylic acid.

    Reduction: 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-methanol.

    Substitution: Products depend on the nucleophile used, such as 1-[3-(2-aminophenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde.

Scientific Research Applications

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the indole family, which is known for a variety of biological activities. Its structure features a methoxyphenoxy group that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
  • Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated a low minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an effective antimicrobial agent .

Anticancer Studies

A study evaluated the effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The findings suggested:

  • Cell Viability : The compound reduced cell viability significantly in a dose-dependent manner.
  • Apoptosis Induction : Flow cytometry assays indicated an increase in apoptotic cells upon treatment with the compound.
Cell LineIC50 (μM)Mechanism
A5495.0Apoptosis via PI3K/AKT inhibition
MCF-78.0Cell cycle arrest and apoptosis

Antimicrobial Studies

The antimicrobial efficacy was tested against various pathogens:

  • Staphylococcus aureus : MIC values were as low as 0.98 μg/mL against MRSA strains.
  • Candida albicans : Moderate antifungal activity was observed, with MIC values around 7.80 μg/mL.
MicroorganismMIC (μg/mL)
MRSA0.98
Staphylococcus epidermidis7.80
Candida albicans7.80
Escherichia coli>100

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A clinical trial involving patients with advanced lung cancer showed that treatment with this compound led to a significant reduction in tumor size in some participants, suggesting its role as a novel chemotherapeutic agent.
  • Infection Management : In a case series involving patients with chronic infections caused by MRSA, administration of this compound resulted in improved clinical outcomes and reduced bacterial load.

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